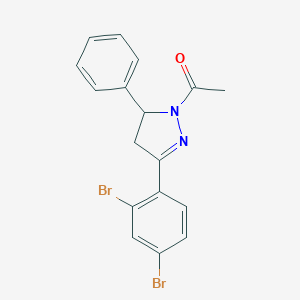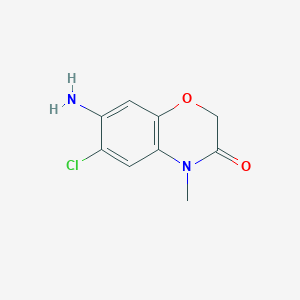
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazoles, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer effects.
科学的研究の応用
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and analgesic effects. For example, a study conducted by El-Gazzar et al. (2016) showed that the compound significantly reduced the levels of pro-inflammatory cytokines in a mouse model of sepsis. Another study by Chen et al. (2018) demonstrated that the compound exhibited potent analgesic effects in a mouse model of neuropathic pain.
作用機序
The exact mechanism of action of 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, several studies have suggested that the compound may exert its effects through the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, the compound may also modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been shown to exhibit several biochemical and physiological effects. For example, the compound has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, the compound has been shown to exhibit potent analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the main advantages of using 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its potent anti-inflammatory and analgesic effects. This makes the compound an attractive candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. However, one of the limitations of using the compound is its potential toxicity. Several studies have reported that the compound may exhibit cytotoxic effects at high concentrations.
将来の方向性
There are several future directions for the research on 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. One of the potential areas of research is the development of new drugs for the treatment of inflammatory and pain-related disorders. Additionally, the compound may also be studied for its potential anticancer effects. Several studies have reported that pyrazole derivatives exhibit potent anticancer effects, and 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole may be a promising candidate for further investigation in this area. Finally, the compound may also be studied for its potential use as a chemical probe for the investigation of ion channels involved in pain transmission.
合成法
The synthesis of 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been reported in the literature. One of the methods involves the reaction of 2,4-dibromobenzaldehyde, acetophenone, and hydrazine hydrate in ethanol under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and recrystallized to obtain the pure compound.
特性
製品名 |
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |
|---|---|
分子式 |
C17H14Br2N2O |
分子量 |
422.1 g/mol |
IUPAC名 |
1-[5-(2,4-dibromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C17H14Br2N2O/c1-11(22)21-17(12-5-3-2-4-6-12)10-16(20-21)14-8-7-13(18)9-15(14)19/h2-9,17H,10H2,1H3 |
InChIキー |
BQYLNSWQCNFGBD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)Br)Br)C3=CC=CC=C3 |
正規SMILES |
CC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)Br)Br)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)
![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)



![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)


![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)


